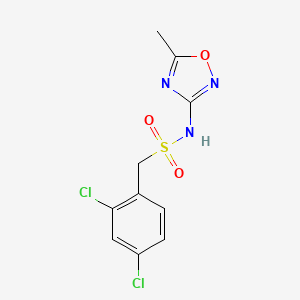![molecular formula C14H13ClN4O2 B7679520 5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7679520.png)
5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole in lab experiments is its potent pharmacological effects. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-diabetic properties at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole. One of the areas of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in the development of new anti-cancer drugs. Additionally, further studies are needed to investigate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is further reacted with 4-ethyl-1-pyrazolecarboxaldehyde and acetic anhydride to obtain the final compound.
Scientific Research Applications
5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-2-19-8-12(7-16-19)20-9-13-17-14(21-18-13)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBWOUAGFRVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)
![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)
![N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)

![2-(5-Bromofuran-2-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7679508.png)

![2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B7679524.png)
![2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7679532.png)
![5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679537.png)
